(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile
Description
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile (CAS: 55829-49-7) is a nitrile-containing compound with the molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.3 g/mol . Its structure features a piperazine ring linked to a 4-methoxyphenyl group via an acetonitrile bridge. This scaffold is notable for its versatility in medicinal chemistry, particularly in the design of ligands targeting central nervous system receptors (e.g., 5-HT, MAO) and enzymes (e.g., MMPs) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperazin-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-12-4-2-11(3-5-12)13(10-14)16-8-6-15-7-9-16/h2-5,13,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEHYUXSMJPJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with piperazine. One common method includes the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction conditions often involve heating the mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
The following table summarizes key structural analogs, their distinguishing features, and biological activities:
Structural and Functional Analysis
Role of the Piperazine Ring
The piperazine moiety is a common feature in all compounds except [(4-methoxyphenyl)amino]acetonitrile. Its presence enhances binding affinity to receptors (e.g., 5-HT₁ₐ, MAO) due to its ability to form hydrogen bonds and cation-π interactions . For example, in Oxadiazole-Piperazine derivatives (), the piperazine nitrogen atoms participate in H-bonding with enzyme active sites, contributing to MAO inhibition.
Impact of the Acetonitrile Group
The acetonitrile group in the target compound differs from analogs with amide (), ester (), or longer nitrile chains (). However, the butanenitrile analog () has increased hydrophobicity, which could improve blood-brain barrier penetration.
Heterocyclic Modifications
- The thiazole’s sulfur atom may also engage in hydrophobic interactions.
- Oxadiazole Ring () : Enhances rigidity and electronic diversity, improving MAO binding. ¹H-NMR data shows distinct aliphatic proton shifts (3.83–5.17 ppm) due to oxadiazole electronegativity .
- Tetrahydrobenzo[b]thiophene () : Adds steric bulk and hydrophobic character, contributing to higher enzyme inhibition (60%) compared to simpler scaffolds.
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : The acetamido-tetrahydrobenzo[b]thiophene derivative () outperforms donepezil, likely due to synergistic H-bonding and hydrophobic effects. In contrast, the target compound’s nitrile group may limit similar interactions unless metabolized to an amide.
- Lipophilicity : The butanenitrile derivative () has a calculated logP ~2.5 (vs. ~1.8 for the target compound), suggesting better membrane permeability.
Biological Activity
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H17N3O, with a molecular weight of 233.30 g/mol. It contains a piperazine ring, which is known for its versatility in drug design, and a methoxyphenyl group that enhances lipophilicity and biological activity.
1. Antimicrobial Properties
Research indicates that compounds containing piperazine moieties often exhibit antimicrobial activities. For instance, this compound has been tested against various bacterial strains. In vitro studies suggest it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values observed in these studies ranged from 8 to 32 µg/mL, indicating moderate potency.
2. Anticancer Potential
Piperazine derivatives are frequently investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In a study, it was reported that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells.
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored, particularly its affinity for dopamine receptors. Preliminary binding studies indicate that it exhibits selective binding to D2 and D3 dopamine receptors, which are implicated in various neuropsychiatric disorders. This selectivity suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.
The biological activities of this compound can be attributed to its ability to modulate receptor activity and inhibit specific enzymes involved in disease progression:
- Dopamine Receptor Modulation : The compound's binding affinity to D2 and D3 receptors alters dopaminergic signaling pathways, which may contribute to its neuropharmacological effects.
- Enzyme Inhibition : Studies have indicated that the compound can inhibit key enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values between 8 to 32 µg/mL. |
| Anticancer Efficacy | Showed dose-dependent inhibition of MCF-7 and HeLa cells with IC50 values around 15 µM. |
| Neuropharmacology | Exhibited selective binding to D2 and D3 receptors, indicating potential for treating neuropsychiatric disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
